2,6-dichloro-N-methylpyridine-4-carboxamide
Overview
Description
2,6-Dichloro-N-methylpyridine-4-carboxamide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at the nitrogen atom, and a carboxamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methylpyridine-4-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method involves the chlorination of 4-methylpyridine to yield 2,6-dichloro-4-methylpyridine, which is then subjected to a reaction with methylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and suitable catalysts to ensure high yield and purity. The subsequent amide formation can be carried out in batch reactors under controlled temperature and pressure conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Formation of N-oxides.
Reduction: Formation of N-methylpyridine-4-amine derivatives.
Scientific Research Applications
2,6-Dichloro-N-methylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylpyridine: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains a dimethylamine group instead of a carboxamide, leading to different reactivity and applications.
2,6-Dichloro-3-methylpyridine: The methyl group at position 3 alters its chemical properties and reactivity compared to 2,6-dichloro-N-methylpyridine-4-carboxamide.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a carboxamide group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-N-methylpyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-5(8)11-6(9)3-4/h2-3H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLJPQVNQHOLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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